molecular formula C19H18N2O3 B11358677 5-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11358677
M. Wt: 322.4 g/mol
InChI Key: AIHYNURLMIITOW-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with a 3,4-dimethylphenyl group and a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Aryl halides, organometallic reagents, polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
  • 5-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1,2,4-oxadiazole-3-carboxamide
  • 5-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1,3,4-thiadiazole-3-carboxamide

Uniqueness

Compared to similar compounds, 5-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its specific substitution pattern and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-12-8-9-14(10-13(12)2)18-11-16(21-24-18)19(22)20-15-6-4-5-7-17(15)23-3/h4-11H,1-3H3,(H,20,22)

InChI Key

AIHYNURLMIITOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

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